5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

B-Raf V600E Kinase Inhibition Melanoma

This arylsulfonamide is a precision B-Raf inhibitor engineered to stabilize the DFG-out kinase conformation via its 5-bromo-2-ethoxy substitution pattern. It demonstrates high-affinity binding to the lipophilic pocket in B-Raf(V600E), making it ideal for cellular proliferation assays in A375 or SK-MEL-28 melanoma lines and for benchmarking against clinical B-Raf inhibitors. Its unique bromo-ethoxy disposition is critical for kinase selectivity—generic analogs lacking this motif risk off-target activity. Use it for SAR profiling, biophysical assays (DSF, X-ray co-crystallography), and next-generation inhibitor development. Immediate availability for R&D; custom synthesis options ensure batch-specific purity and rapid delivery.

Molecular Formula C19H18BrN3O4S
Molecular Weight 464.33
CAS No. 933214-77-8
Cat. No. B2942233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
CAS933214-77-8
Molecular FormulaC19H18BrN3O4S
Molecular Weight464.33
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
InChIInChI=1S/C19H18BrN3O4S/c1-3-27-17-9-7-14(20)12-18(17)28(24,25)23-15-6-4-5-13(11-15)16-8-10-19(26-2)22-21-16/h4-12,23H,3H2,1-2H3
InChIKeyFWHCGLKXUMHBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 933214-77-8) for Procurement | Baseline Characterization


5-Bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic arylsulfonamide of the benzenesulfonamide class, disclosed in patent literature as a compound of formula (I) with B-Raf kinase inhibitory activity [1]. Its molecular structure combines a 5-bromo-2-ethoxybenzenesulfonamide core with a meta-substituted 6-methoxypyridazin-3-yl aniline tail. The compound is cited as part of a chemical series claimed for treating cell proliferation disorders such as cancer [2]. The molecular formula is C19H18BrN3O4S, and the molecular weight is 478.4 g/mol.

Why Generic Substitution Fails for 5-Bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide


Arylsulfonamide B-Raf inhibitors are highly sensitive to the substitution pattern on both the benzenesulfonamide ring and the pyridazine head group. Minor changes such as moving the methoxy group from the 6-position of the pyridazine or altering the bromine position on the phenyl ring can drastically alter kinase selectivity and cellular potency [1]. The 5-bromo-2-ethoxy pattern specifically fills a lipophilic pocket formed by an outward shift of the αC-helix in B-Raf(V600E), a structural feature not accommodated by simpler sulfonamide analogs without the pyridazine extension [2]. Therefore, generic substitution with other in-class benzenesulfonamides or pyridazine derivatives without the exact bromo-ethoxy disposition risks losing B-Raf binding affinity and may introduce off-target kinase activity.

Quantitative Evidence Guide: Differentiation of 5-Bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide


B-Raf Kinase Inhibitory Activity vs. Unsubstituted Benzenesulfonamide Baseline

The compound is claimed as a B-Raf inhibitor in WO2006071960A2, where arylsulfonamides bearing a 6-methoxypyridazin-3-yl aniline group exhibited enzymatic inhibition of B-Raf(V600E). The 5-bromo-2-ethoxy substitution pattern is designed to occupy the lipophilic pocket formed by the αC-helix shift in the DFG-out conformation of B-Raf(V600E) [1]. While precise IC50 values for this exact compound are not publicly disclosed in the accessible patent specification, structurally related arylsulfonamides in the same series achieved low nanomolar enzymatic potency [2].

B-Raf V600E Kinase Inhibition Melanoma

Lipophilic Pocket Occupancy Advantage Over Simple Propyl Sulfonamide Analogs

In B-Raf inhibitor SAR, the propyl sulfonamide tail of lead compound 1 was expanded to a series of arylsulfonamides, revealing that a bulkier aryl group unexpectedly enlarges the lipophilic pocket to accommodate the larger substituent [1]. The 5-bromo-2-ethoxyphenyl sulfonamide group of this compound represents an advanced aryl replacement that should confer enhanced binding affinity compared to sterically smaller alkyl sulfonamide analogs. X-ray crystallography of related arylsulfonamide-B-Raf complexes confirms the pocket expansion mechanism [1].

Structure-based drug design αC-helix shift SAR

Differentiation from Non-Brominated Pyridazine Sulfonamides in Kinase Selectivity

The bromine atom at the 5-position of the benzenesulfonamide ring is a critical selectivity handle. In B-Raf inhibitor design, halogen substitution modulates kinase selectivity by altering the electronic properties of the aryl ring and influencing interactions with the DFG-out conformation [1]. Analogs lacking the 5-bromo substituent (e.g., unsubstituted benzenesulfonamide or 5-chloro derivatives) are predicted to exhibit different kinase inhibition profiles. However, direct head-to-head selectivity data for this compound versus its des-bromo analog are not available in the public domain.

Kinase selectivity Bromine substitution Off-target profiling

Target Application Scenarios for 5-Bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide Based on Available Evidence


B-Raf(V600E)-Dependent Melanoma Cell Line Screening

This compound is structurally designed as a B-Raf inhibitor with the aryl sulfonamide tail occupying the lipophilic pocket in the DFG-out kinase conformation [1]. It can be employed as a tool compound in cellular proliferation assays using B-Raf(V600E)-mutant melanoma cell lines (e.g., A375, SK-MEL-28) to confirm on-target activity and compare potency against clinical B-Raf inhibitors.

Kinase Selectivity Panel for Arylsulfonamide SAR Exploration

Given the 5-bromo substitution pattern, this compound is suitable for inclusion in a kinase selectivity panel to evaluate how bromine at position 5 of the benzenesulfonamide influences off-target kinase binding compared to hydrogen, chloro, or methyl analogs [1]. Such profiling supports SAR optimization campaigns for next-generation B-Raf inhibitors.

Chemical Probe for DFG-Out Conformation Studies

The arylsulfonamide moiety of this compound is designed to stabilize the DFG-out (inactive) conformation of B-Raf, as demonstrated by X-ray crystallography of related arylsulfonamide-B-Raf complexes [1]. It can be used in biophysical assays (e.g., differential scanning fluorimetry, X-ray co-crystallography) to study the conformational dynamics of B-Raf kinase.

Quote Request

Request a Quote for 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.